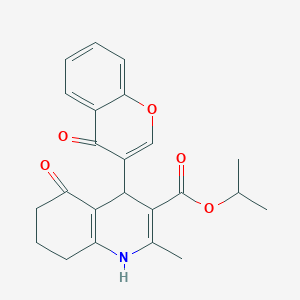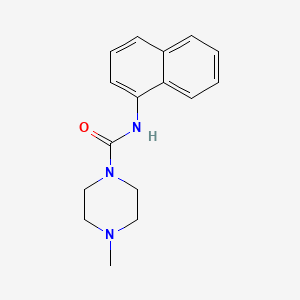![molecular formula C16H16N4O2S2 B5142061 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that contains a thienylcarbonyl and oxadiazolylmethyl group, which makes it a unique and interesting compound to study.
Wirkmechanismus
The mechanism of action of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which leads to its anti-inflammatory, anti-tumor, and anti-microbial effects.
Biochemical and Physiological Effects:
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which leads to its anti-tumor effects. Additionally, it has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have a wide range of potential applications in various scientific research fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. One direction is to further investigate its anti-inflammatory properties and potential use as an anti-inflammatory agent. Another direction is to study its potential use as an anti-tumor agent and to investigate its effects on different types of cancer cells. Additionally, further research could be done to better understand its mechanism of action and to develop more effective derivatives of this compound.
Synthesemethoden
The synthesis of 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-chlorothiophene. This intermediate is then reacted with hydrazine hydrate to form 2-hydrazinylthiophene. The 2-hydrazinylthiophene is then reacted with 2-bromo-1-(2-thienyl)ethanone to form 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole. Finally, the 2-(2-thienyl)-5-(2-thienylcarbonyl)-1,3,4-oxadiazole is reacted with piperazine to form 1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as an anti-convulsant and neuroprotective agent.
Eigenschaften
IUPAC Name |
thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-16(13-4-2-10-24-13)20-7-5-19(6-8-20)11-14-17-15(18-22-14)12-3-1-9-23-12/h1-4,9-10H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRENETPVUPIVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-2-yl-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(allylamino)(imino)methyl]thio}methyl)phenyl dimethylcarbamate hydrochloride](/img/structure/B5141985.png)
![N-(4-methylphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5141992.png)


![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B5142012.png)
![(3'R*,4'R*)-1'-[2-(phenylethynyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5142020.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5142027.png)
![5-[(3-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5142032.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5142040.png)
![5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5142046.png)


![5-(3-chlorophenyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-furamide](/img/structure/B5142057.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)